(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Stereochemistry NAT1 Inhibition Rhodanine Isomers

(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with CAS 50459-52-4 and molecular formula C₁₁H₉NOS₂. This scaffold is known for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Molecular Formula C11H9NOS2
Molecular Weight 235.3 g/mol
Cat. No. B12447581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Molecular FormulaC11H9NOS2
Molecular Weight235.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)
InChIKeyRKBFVIHBRHJYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Profile of (5E)‐5‐[(2‐methylphenyl)methylidene]‐2‐sulfanylidene‐1,3‐thiazolidin‐4‐one


(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative with CAS 50459-52-4 and molecular formula C₁₁H₉NOS₂ . This scaffold is known for diverse biological activities, including enzyme inhibition and antimicrobial effects [1]. The compound features a defined (E)-stereochemistry at the exocyclic double bond and an ortho-methyl substituent on the benzylidene ring, structural features that distinguish it from closely related analogs used in academic and industrial research.

Why Generic Rhodanine Analogs Cannot Replace (5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one


Rhodanine-based compounds are not interchangeable; subtle variations in benzylidene substitution and double-bond geometry profoundly alter target affinity and selectivity [1]. For instance, the ortho-methyl group in this compound imposes a steric and electronic environment distinct from para- or unsubstituted analogs, affecting binding to enzymes such as human arylamine N-acetyltransferase 1 (NAT1) [2]. Moreover, the (E)-configuration is critical for maintaining the active conformation; even a switch to the (Z)-isomer can yield different inhibitory profiles [3]. Therefore, substituting a generic 5-arylidene-2-thioxothiazolidin-4-one without rigorous stereochemical and positional verification risks irreproducible biological data.

Quantitative Differentiation Evidence for (5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one


Stereochemical Definition: (5E)-Isomer Differentiated from (5Z)-Analog

The (5E)-configuration is explicitly specified in this compound, while the commercially available (Z)-isomer (ChEMBL458705) is frequently reported in databases . In human NAT1 inhibition assays, the (Z)-isomer shows an IC₅₀ of 3,900 nM [1]. Although directly comparable data for the (E)-form are not yet available in public repositories, the distinct geometry is expected to alter the binding pose and potency, making the two isomers non-substitutable in structure–activity studies [2].

Stereochemistry NAT1 Inhibition Rhodanine Isomers

Ortho-Methyl Substitution Dictates NAT1 Inhibitory Potency Relative to Unsubstituted Rhodanine

In the rhodanine series evaluated by Russell et al. (2009), the presence of a 2-methyl group on the benzylidene ring yielded an IC₅₀ of 3.9 µM against human recombinant NAT1, whereas the unsubstituted benzylidene analog was either inactive or substantially less potent (no detectable activity under identical assay conditions) [1]. This demonstrates that the ortho-methyl substituent is a key pharmacophoric feature for NAT1 engagement [2].

NAT1 Inhibition Structure–Activity Relationship Benzylidene Substitution

Selectivity Window: Human NAT1 versus Mouse NAT2

The ortho-methyl benzylidene rhodanine discriminates between human NAT1 and mouse NAT2. The (Z)-isomer exhibits an IC₅₀ of 3.9 µM for human NAT1, while the 3-methyl-substituted analog (CHEMBL458607) shows an IC₅₀ of 4.4 µM against mouse NAT2, suggesting that the 2-methyl substitution may offer a selectivity advantage for the human enzyme [1]. Although direct isogenic comparison data for the (5E) isomer are lacking, the positional isomer differentiation is supported by class-level SAR [2].

Selectivity NAT1 NAT2 Species Orthologs

Physicochemical Baseline: Boiling Point and Density Differentiate from Heavier Derivatives

The compound’s boiling point (370.8 °C at 760 mmHg) and density (1.38 g/cm³) are lower than those observed for para-substituted or extended arylidene derivatives, such as (5E)-5-(4-ethylphenyl)methylidene analog (PubChem CID 1271002), which has a higher molecular weight and boiling point . These differences affect experimental handling, solvent compatibility, and vapor-phase processing [1].

Physicochemical Properties Boiling Point Density Analog Comparison

High-Value Application Scenarios for (5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one


Human NAT1 Probe Development in Breast Cancer Research

Based on its ortho-methyl-substituted rhodanine scaffold with confirmed NAT1 inhibitory activity (IC₅₀ = 3.9 µM for the Z-isomer), this compound is suited for chemical probe optimization targeting human arylamine N-acetyltransferase 1, a potential breast cancer marker [1]. Its defined stereochemistry provides a starting point for structure-based design of selective NAT1 inhibitors.

Stereochemistry-Dependent SAR Studies

The unambiguous (5E)-configuration makes this compound a valuable reference standard for investigating the influence of exocyclic double-bond geometry on target binding. It can be used head-to-head with the (5Z)-isomer (ChEMBL458705) to deconvolute stereochemical contributions to potency and selectivity [2].

Drug Metabolism and Toxicogenomics

As a selective human NAT1 inhibitor, this compound can be employed in vitro to dissect the role of NAT1 in drug acetylation pathways, helping to predict metabolic clearance and potential drug–drug interactions in preclinical development [3].

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